Product packaging for Ac-Cys(Trt)-OH(Cat. No.:CAS No. 27486-87-9)

Ac-Cys(Trt)-OH

Cat. No.: B556451
CAS No.: 27486-87-9
M. Wt: 405.5 g/mol
InChI Key: KCVPASSMLHHOIF-QFIPXVFZSA-N
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Description

Overview of Cysteine Derivatives in Peptide Chemistry

Cysteine's unique sulfhydryl group makes it a focal point in peptide and protein science. rsc.org This functional group is highly reactive and can participate in the formation of disulfide bridges, which are critical for the structural integrity and biological activity of many peptides and proteins. rsc.orgbachem.com However, this reactivity also presents a challenge during chemical synthesis, necessitating the use of protecting groups to prevent premature and undesired reactions, such as oxidation. rsc.orgbachem.com

A variety of cysteine derivatives with different thiol-protecting groups have been developed to address this challenge. researchgate.netrsc.org The choice of protecting group is dictated by the specific synthetic strategy, particularly the conditions required for its removal (deprotection). bachem.com The development of orthogonal protecting groups, which can be removed under distinct conditions without affecting others, has been pivotal for the synthesis of complex peptides with multiple disulfide bonds. rsc.org

Significance of Ac-Cys(Trt)-OH in Advanced Synthetic Methodologies

The significance of this compound in advanced synthetic methodologies lies in the properties of its constituent protecting groups. The N-terminal acetyl group is a simple and stable modification that can mimic the natural post-translational modification of proteins or can be used to cap the N-terminus of a synthetic peptide.

The S-trityl group is the more consequential modification for synthetic strategies. The trityl (Trt) group is a bulky and acid-labile protecting group that offers robust protection to the cysteine thiol. nbinno.comresearchgate.net Its acid lability makes it particularly compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy. bachem.com In Fmoc SPPS, the final cleavage of the peptide from the resin and the removal of most side-chain protecting groups are typically achieved with a strong acid, such as trifluoroacetic acid (TFA), which concurrently removes the trityl group. bachem.com The presence of scavengers during this cleavage step is crucial to prevent side reactions from the released trityl cations. biotage.com

The use of this compound allows for the controlled incorporation of a cysteine residue at a specific position in a peptide sequence, with the assurance that the thiol group will remain unreactive until the final deprotection step. myskinrecipes.com This control is essential for the synthesis of peptides where the cysteine residue is intended to form a specific disulfide bond or to be involved in other site-specific modifications post-synthesis. rsc.org

Historical Context of Trityl Protecting Group in Cysteine Chemistry

The introduction of the trityl group as a protecting group for cysteine dates back to 1962, when it was proposed as an alternative to other protecting groups like benzyl (B1604629). researchgate.net A key advantage of the trityl group was that its cleavage could be accomplished under conditions that did not reduce existing disulfide bonds, a common side effect of the methods used to remove other protecting groups at the time. researchgate.net

Initially, the removal of the trityl group was often achieved using heavy metal salts like silver(I) or mercury(II). researchgate.net However, the development of acid-labile cleavage methods, particularly with the advent of solid-phase peptide synthesis, has made the trityl group a mainstay in the field. bachem.com Its compatibility with Fmoc-based SPPS has solidified its position as one of the most frequently used thiol protecting groups in modern peptide chemistry. bachem.com The historical development of the trityl group highlights the continuous search for more efficient and selective chemical tools to facilitate the synthesis of increasingly complex biomolecules.

Interactive Data Table: Properties of this compound

Property Value
CAS Number 27486-87-9
Molecular Formula C₂₄H₂₃NO₃S
Molecular Weight 405.51 g/mol
Appearance White to off-white powder
Melting Point Not specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23NO3S B556451 Ac-Cys(Trt)-OH CAS No. 27486-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVPASSMLHHOIF-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ac Cys Trt Oh and Its Integration

Solid-Phase Peptide Synthesis (SPPS) Applications

Fmoc-SPPS Protocols and Ac-Cys(Trt)-OH Incorporation

Automated Peptide Synthesis using this compound

This compound serves as a valuable building block in automated solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy ontosight.aibachem.compeptide.comsigmaaldrich.comnih.govacs.orgrsc.org. In this approach, the N-terminal amino group is protected by the base-labile Fmoc group, while side chains, including the thiol of cysteine, are protected by acid-labile groups. The trityl group is favored for cysteine in Fmoc SPPS due to its stability during the repetitive Fmoc deprotection cycles (typically using piperidine) and its facile removal under the acidic conditions used for final peptide cleavage from the resin sigmaaldrich.comnih.govsigmaaldrich.comresearchgate.net.

During automated synthesis, this compound, or more commonly its Fmoc-protected counterpart (Fmoc-Cys(Trt)-OH), is coupled sequentially to the growing peptide chain attached to a solid support rsc.orgrsc.org. The trityl group effectively shields the highly reactive thiol moiety from oxidation and unwanted reactions with activated amino acids or reagents during chain elongation.

The final step in automated SPPS involves cleaving the peptide from the resin and simultaneously removing the side-chain protecting groups. This is typically achieved using a strong acid cocktail, most commonly trifluoroacetic acid (TFA), often in combination with scavengers. Scavengers such as triisopropylsilane (B1312306) (TIS), ethanedithiol (EDT), or anisole (B1667542) are critical to quench the highly reactive cations generated during the cleavage of acid-labile protecting groups like trityl, thereby preventing side reactions with sensitive amino acid residues such as tryptophan, methionine, or tyrosine sigmaaldrich.comsigmaaldrich.com. The trityl group is labile to TFA and is efficiently removed under these conditions, yielding the free thiol, which can then be subjected to oxidation for disulfide bond formation if required sigmaaldrich.comnih.govsigmaaldrich.comresearchgate.net. The use of Fmoc-Cys(Trt)-OH is considered cost-effective for routine synthesis of peptides containing free thiol groups sigmaaldrich.com.

Boc-SPPS Applications (Comparative where relevant to Trt group stability)

While the trityl (Trt) group is most prominently associated with Fmoc/tBu SPPS, its stability within the context of Boc/Bzl SPPS has also been noted. The Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection and benzyl-based groups for side-chain protection. Both Boc and benzyl (B1604629) groups are acid-labile, meaning the strategy is not strictly orthogonal peptide.comiris-biotech.de. Boc deprotection typically uses moderate acidic conditions (e.g., 50% TFA), while final cleavage often requires strong acids like anhydrous hydrogen fluoride (B91410) (HF) peptide.com.

The trityl group has been reported to be stable under both Fmoc and Boc SPPS conditions rsc.org. This stability allows for its use in Boc-SPPS, although it is less commonly employed for cysteine protection in this strategy compared to Fmoc SPPS. In Boc/Bzl SPPS, protecting groups for cysteine must withstand repeated exposure to TFA used for Boc removal. While Trt is stable enough for these cycles, other protecting groups like acetamidomethyl (Acm) or benzyl (Bzl) are more traditionally utilized in Boc SPPS bachem.com. The choice between Trt and other protecting groups in Boc-SPPS would depend on the specific sequence and the compatibility with the final cleavage conditions.

Solution-Phase Synthesis Approaches

This compound also finds application in solution-phase peptide synthesis, where it can be used to construct peptide fragments or entire peptides. In solution-phase methods, the strategy for protecting amino acid side chains must be compatible with the reaction conditions, which may include hydrogenations or various coupling reagents. The trityl group's stability under neutral and basic conditions, coupled with its acid lability, makes it suitable for fragment condensation strategies. For instance, protected peptide fragments incorporating S-tritylcysteine have been synthesized for subsequent ligation google.comgoogle.com.

Specific Reaction Conditions for Solution-Phase Synthesis of this compound

The synthesis of this compound typically involves two key chemical transformations: N-acetylation of cysteine and S-tritylation of the thiol group. While specific, optimized protocols for this compound are not extensively detailed in the provided search results, the general chemical principles for these reactions are well-established.

N-acetylation of cysteine can be achieved using reagents such as acetic anhydride (B1165640) in appropriate solvent systems, often under mild basic or neutral conditions. Following N-acetylation, or on cysteine itself, the thiol group is protected by tritylation. This is commonly performed by reacting the thiol with trityl chloride (TrCl) in the presence of a base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIEA), in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) nih.govresearchgate.netacs.org. Other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed researchgate.net. The reaction proceeds via nucleophilic attack of the thiol on the trityl carbocation intermediate.

Table 1: General Conditions for S-Tritylation of Thiols

SubstrateReagentBaseSolventTemperatureNotes
Thiol (e.g., Cysteine)Trityl ChlorideEt₃N or DIEADCM, DMFRoom temperatureStandard method for introducing Trt group. nih.govresearchgate.netacs.org
ThiolTrityl ChlorideDBUDCMRoom temperatureAlternative base. researchgate.net

The order of acetylation and tritylation can vary, but the goal is to yield the N-acetyl-S-trityl-L-cysteine derivative, ready for incorporation into peptide sequences.

Table 2: Comparison of Cysteine Protecting Groups in SPPS

Protecting GroupStrategy CompatibilityAcid LabilityBase LabilityNotes
Trt (Trityl)Fmoc/BocLabile (TFA)StableCommonly used in Fmoc SPPS; removed during final cleavage. Stable to Boc SPPS. bachem.compeptide.comsigmaaldrich.comnih.govsigmaaldrich.comrsc.orgpeptide.com
Acm (Acetamidomethyl)Fmoc/BocStable to TFAStableRemoved by Hg(II) or I₂; compatible with both strategies. bachem.comrsc.org
tBu (tert-Butyl)FmocLabile (TFA)StableCommonly used in Fmoc; removed during final cleavage. bachem.compeptide.compeptide.com
Mmt (4-Methoxytrityl)FmocMore labile than Trt (dilute TFA)StableSelectively removable. sigmaaldrich.comresearchgate.netpeptide.commdpi.com

Table 3: Trityl Group Deprotection Conditions

ReagentConcentrationConditionsNotes
TFA (Trifluoroacetic Acid)95-100%Room temperatureStandard cleavage cocktail for Fmoc SPPS. sigmaaldrich.comnih.govsigmaaldrich.comresearchgate.net
TFA/TIS/Water95:2.5:2.5Room temperatureTIS (Triisopropylsilane) acts as a cation scavenger. sigmaaldrich.comsigmaaldrich.com
TFA/Ethanedithiol (EDT)e.g., 95% TFA with 2.5% EDTRoom temperatureEDT scavenges cations and aids in Trt removal. sigmaaldrich.comsigmaaldrich.com
TFA/Phenol/Thioanisole/EDT (Reagent K)82.5:5:5:5:2.5Room temperatureA comprehensive scavenger mixture for complex peptides. sigmaaldrich.com

Protecting Group Chemistry of the Trityl Moiety in Ac Cys Trt Oh

Cleavage Mechanisms and Conditions of the Trityl Group

The removal of the trityl group from the cysteine thiol is a well-characterized process, primarily relying on acid-mediated cleavage. The efficiency and cleanliness of this deprotection are highly dependent on the reaction conditions and the composition of the cleavage cocktail.

The S-trityl bond is susceptible to acidolysis, most commonly achieved using concentrated trifluoroacetic acid (TFA). peptide.com This process is a standard final step in Fmoc SPPS, where TFA simultaneously cleaves the peptide from the resin support and removes acid-labile side-chain protecting groups. peptide.comthermofisher.com The mechanism involves protonation of the sulfur atom, followed by the departure of the highly stable trityl carbocation. sigmaaldrich.com

However, a critical aspect of this reaction is its reversibility. The liberated trityl cation is a potent electrophile that can re-attach to the nucleophilic cysteine thiol. sigmaaldrich.com This equilibrium necessitates specific strategies to ensure the deprotection reaction goes to completion.

To prevent the reformation of the S-trityl bond and to trap the reactive trityl cation, scavengers are an essential component of the cleavage cocktail. bachem.comiris-biotech.de These additives capture the electrophilic carbocations generated during deprotection. iris-biotech.de

Triisopropylsilane (B1312306) (TIS): TIS is a highly effective scavenger that works by irreversibly reducing the trityl cation to the inert hydrocarbon triphenylmethane. bachem.comnih.gov This reaction drives the deprotection equilibrium towards the desired free thiol, making TIS a common choice for preventing trityl reattachment to cysteine. nih.govwpmucdn.com

Ethanedithiol (EDT): EDT serves a dual purpose. It acts as a scavenger for the trityl cation and helps to maintain a reducing environment, ensuring the newly deprotected cysteine thiol remains in its free sulfhydryl form and does not prematurely oxidize to form disulfide bonds. thermofisher.comsigmaaldrich.com

Thioanisole: Thioanisole is another effective scavenger used to quench carbocations. nih.gov It is particularly useful in cleavage cocktails designed for peptides containing sensitive residues. nih.govacs.org

The choice and concentration of scavenger must be carefully considered, as some scavengers can have unintended effects. For instance, TIS has been shown to act as a reducing agent that can facilitate the removal of other, more stable S-protecting groups like Acm, especially at elevated temperatures or longer reaction times. nih.gov

The composition of the TFA "cocktail" is optimized based on the peptide's amino acid sequence to maximize deprotection efficiency while minimizing side reactions. thermofisher.comiris-biotech.de A standard, broadly applicable cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS. iris-biotech.de Water is added to scavenge tert-butyl cations generated from other protecting groups like Boc or tBu. wpmucdn.com

For peptides containing residues that are particularly sensitive to alkylation by trityl cations, such as tryptophan, more complex mixtures are employed. iris-biotech.de These optimized cocktails often contain a combination of scavengers to provide comprehensive protection. The table below details several common cleavage cocktails used for deprotecting Trt-protected cysteine and other residues.

Reagent NameCompositionKey Applications & Notes
Standard Cocktail 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose; effective for most sequences. TIS efficiently scavenges the trityl cation. iris-biotech.de
Reagent B 88% TFA / 5.8% Phenol / 2% TIS / 4.2% H₂OA milder, less odorous formulation good for scavenging trityl groups. iris-biotech.de
Reducing Cocktail 94% TFA / 2.5% EDT / 2.5% H₂O / 1% TISRecommended for peptides containing Trp, Cys, or Met to prevent oxidation. iris-biotech.de
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole (B1667542)Minimizes attachment of Trp-containing peptides to linkers and is effective for sulfonyl-protected Arg. iris-biotech.de

Systematic variation of scavenger concentration and reaction conditions can be employed to fine-tune the cleavage process for a specific peptide, with progress monitored by HPLC and mass spectrometry. iris-biotech.de

Incomplete removal of the trityl group is a significant challenge, primarily stemming from the reversible nature of the cleavage reaction. sigmaaldrich.com If the liberated trityl cation is not efficiently trapped, it can re-alkylate the cysteine thiol.

Mitigation strategies include:

Use of Effective Scavengers: The inclusion of silanes like TIS is a primary strategy, as they irreversibly convert the trityl cation to triphenylmethane, effectively removing it from the equilibrium. bachem.comsigmaaldrich.com

Sufficient Cleavage Cocktail Volume: Using an adequate volume of the cleavage cocktail (e.g., 30 mL per 0.5 mmol of peptide) helps to dilute the reactants and drive the reaction to completion. sigmaaldrich.com

Direct Precipitation: For peptides with multiple Cys(Trt) residues, precipitating the peptide directly from the TFA cleavage mixture into cold diethyl ether can often yield better results and minimize side products. sigmaaldrich.com

The concept of "orthogonality" in peptide chemistry refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other. rsc.org The acid-labile nature of the Trt group makes it a valuable component in orthogonal strategies for the regioselective formation of multiple disulfide bonds in complex peptides. bachem.comresearchgate.net By pairing Cys(Trt) with another cysteine protected by a group that is stable to TFA, one can selectively deprotect and form the first disulfide bond, then subsequently remove the second protecting group under different conditions to form the second bond.

The Trt group is compatible with a wide range of other cysteine protecting groups, enabling sophisticated synthetic strategies. bachem.comresearchgate.net Its removal conditions are orthogonal to those of many other commonly used groups.

The table below summarizes the orthogonality of the Trt group with other key cysteine protecting groups.

Protecting GroupCleavage ConditionOrthogonal to Trt?Notes
Acm (Acetamidomethyl)Iodine, Mercury(II) acetateYesAcm is stable to the acidic conditions (TFA) used to cleave Trt, making this a widely used orthogonal pair. bachem.compeptide.compeptide.com
Mmt (4-Methoxytrityl)1-3% TFA in DCMYesMmt is significantly more acid-labile than Trt and can be selectively removed with dilute acid while Trt remains intact. sigmaaldrich.compeptide.com
Dpm (Diphenylmethyl)95% TFANoDpm has similar acid lability to Trt and is removed under standard TFA cleavage conditions. sigmaaldrich.com However, it is stable to the 1-3% TFA used to remove Mmt. sigmaaldrich.com
Thp (Tetrahydropyranyl)Acid-labileNoThp is also an acid-labile group, limiting its orthogonality with Trt in standard cleavage protocols. sigmaaldrich.comacs.org
SIT (S-isopropoxy-3-oxobutanethioate)TCEPYesThe SIT group is reported to be stable to TFA, allowing for Trt removal while SIT remains. It is subsequently removed by reducing agents like TCEP. acs.org
tBu (tert-Butyl)HF, TMSBr/thioanisoleYesThe tBu group is much more stable to acid than Trt and requires harsher reagents like HF for removal, providing excellent orthogonality. merckmillipore.com
STmp (S-2-sulfanylethyl-thio-methane)Thiols (e.g., mercaptoethanol)YesSTmp is cleaved by reduction with thiols and is stable to TFA, making it a useful orthogonal partner for Trt. sigmaaldrich.com

This orthogonality allows for the synthesis of complex peptides with precisely defined disulfide bridge patterns, a critical requirement for the biological activity of many natural and synthetic peptides. bachem.comrsc.org

Orthogonality with Other Cysteine Protecting Groups

Regioselective Deprotection Strategies in Multi-Cysteine Peptides

The synthesis of complex peptides containing multiple cysteine residues presents a significant chemical challenge, primarily centered on the controlled and specific formation of disulfide bonds. The precise pairing of cysteine thiols is crucial for the correct three-dimensional structure and biological activity of the peptide. Regioselective deprotection strategies are therefore paramount, enabling the sequential and directed formation of disulfide bridges. This is achieved by employing a set of "orthogonal" protecting groups for the cysteine thiol side chains. The concept of orthogonality in this context means that each class of protecting group can be removed under a specific set of chemical conditions without affecting the others. rsc.orgnih.gov

The trityl (Trt) group, as utilized in Ac-Cys(Trt)-OH, is a cornerstone of these strategies due to its well-defined lability characteristics. It is highly sensitive to acidic conditions and certain oxidative reagents, which allows for its selective removal in the presence of other, more robust protecting groups. sigmaaldrich.comnbinno.com This differential stability is the key to designing synthetic pathways for peptides with multiple, defined disulfide linkages.

Orthogonal Pairs Involving the Trityl Group

The successful regioselective formation of disulfide bonds relies on the careful selection of protecting group combinations. The Trt group from this compound is frequently paired with other protecting groups that are stable to the conditions required for Trt removal.

Trityl (Trt) and Acetamidomethyl (Acm): This is a classic orthogonal pair in peptide chemistry. The Trt group is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid, TFA) or by treatment with iodine. nih.govpeptide.com The Acm group, conversely, is stable to acidolysis but can be removed by reagents such as iodine (often under different solvent conditions than Trt removal) or silver trifluoromethanesulfonate. sigmaaldrich.combachem.com This orthogonality allows for a two-step disulfide bond formation. For instance, a peptide with two Cys(Trt) residues and two Cys(Acm) residues can be treated first to deprotect the Trt groups and form the first disulfide bond. Subsequent treatment under Acm-cleavage conditions allows for the formation of the second, distinct disulfide bond. nih.gov Recent studies have also shown that N-chlorosuccinimide (NCS) can remove the Acm group while leaving the Trt group intact, offering another layer of selectivity. nih.gov

Trityl (Trt) and Acid-Stable Groups (e.g., Mob, Dpm): Another effective strategy involves pairing the acid-labile Trt group with more acid-stable protecting groups like p-methoxybenzyl (Mob) or diphenylmethyl (Dpm). sigmaaldrich.comnih.gov The Trt group can be selectively cleaved using dilute TFA, conditions under which groups like Dpm are stable. sigmaaldrich.com For example, in a hypothetical peptide with two disulfide bonds, the first bond can be formed between two Cys(Trt) residues by removing the Trt groups with TFA and a mild scavenger at room temperature, followed by oxidation. nih.gov The second disulfide bond, involving two Cys(Mob) residues, can then be formed by removing the Mob groups under stronger acidic conditions (e.g., TFA with scavengers like triisopropylsilane at elevated temperatures). nih.gov

Trityl (Trt) and Thioether Groups (e.g., StBu): The tert-butylthio (StBu) group offers another orthogonal partner for Trt. The StBu group is stable to the acidic conditions used for Trt removal but is cleaved by reducing agents like thiols (e.g., β-mercaptoethanol) or phosphines. nih.govsigmaaldrich.com This allows for the selective deprotection of Cys(Trt) residues with acid, formation of the first disulfide bond, followed by reductive cleavage of the StBu groups to form the second bridge. researchgate.netnih.gov

Research Findings on Regioselective Deprotection

The following table summarizes various orthogonal deprotection strategies involving the Trityl group, highlighting the specific reagents and conditions that enable regioselectivity.

Orthogonal PairTrt Deprotection Reagent/ConditionsStability of Orthogonal GroupReference(s)
Cys(Trt) / Cys(Acm) I₂ in Dichloromethane (B109758) (DCM)Acm group is stable but can also be removed by I₂ under different conditions (e.g., aqueous solvents). peptide.comthieme-connect.de Stable to NCS. nih.gov nih.govpeptide.comthieme-connect.de
Dilute Trifluoroacetic acid (TFA) with scavengers (e.g., TIS)Acm group is stable to acidic conditions. sigmaaldrich.combachem.com
Cys(Trt) / Cys(Mob) Trifluoroacetic acid (TFA) with mild scavenger at room temperature.Mob group is stable to mild TFA but cleaved by stronger acidolysis (e.g., TFA/TIS at 37°C). nih.gov
Cys(Trt) / Cys(Dpm) Dilute TFA (e.g., 1-3%)Dpm group is stable to dilute TFA but removed with 95% TFA. sigmaaldrich.com
Cys(Trt) / Cys(StBu) Trifluoroacetic acid (TFA) with scavengers.StBu group is stable to TFA but cleaved by reducing agents (e.g., thiols). researchgate.netnih.gov
Cys(Trt) / Cys(SIT) N-chlorosuccinimide (NCS) does not remove Trt.Trt group is stable to NCS, which is used to remove Acm groups. nih.gov

This table is interactive and can be sorted by column.

These strategies, centered around the predictable cleavage of the trityl group from this compound under specific conditions, are fundamental to the rational synthesis of complex, multi-disulfide-containing peptides such as conotoxins and insulin (B600854) analogues. nih.govnih.gov The ability to orchestrate the folding of a peptide by controlling its disulfide bond formation is a powerful tool in chemical biology and drug discovery.

Reactivity and Transformations of Ac Cys Trt Oh

Disulfide Bond Formation Strategies Involving Cysteine Protected with Trityl

The formation of disulfide bonds is a key step in the synthesis of many biologically active peptides. The trityl protecting group is frequently employed in these strategies due to its stability during solid-phase peptide synthesis (SPPS) and its susceptibility to cleavage under specific acidic conditions. bachem.com

In Fmoc-based SPPS, the Trt group is the most commonly used thiol protection. bachem.com It is conveniently cleaved during the final deprotection step with trifluoroacetic acid (TFA), which also cleaves the peptide from the resin. bachem.comnih.gov The presence of scavengers, such as triethylsilane (Et3SiH), is essential during TFA cleavage to capture the released trityl cations and prevent side reactions. bachem.com

Once the Trt groups are removed to yield a linear peptide with free thiol groups, disulfide bond formation can be initiated. This oxidative folding process is typically performed in very dilute solutions (10⁻³ to 10⁻⁴ M) to favor intramolecular cyclization over intermolecular polymerization. bachem.com Common methods for oxidation include:

Air Oxidation: Stirring the deprotected peptide in a slightly basic aqueous solution (e.g., pH 8.3 ammonium (B1175870) bicarbonate buffer) allows for slow oxidation by atmospheric oxygen. bachem.comresearchgate.net

Mild Oxidants: Reagents like potassium hexacyanoferrate(III) can be used to facilitate a more controlled oxidation. bachem.com

Redox Systems: The use of redox pairs, such as reduced and oxidized glutathione (B108866) (GSH/GSSG), can help mediate the folding process to achieve the thermodynamically most stable disulfide arrangement. bachem.comnih.gov

An example is the synthesis of guanylin (B122020), a peptide with two disulfide bonds. Initially, the cysteine residues intended for the first bond are protected with Trt groups. After TFA cleavage of the peptide from the resin, which simultaneously removes the Trt groups, the resulting peptide is subjected to air oxidation to form the first disulfide bridge. nih.gov

For peptides containing multiple disulfide bonds, achieving the correct connectivity requires a strategy of orthogonal protection. This involves using different protecting groups with distinct chemical labilities for different pairs of cysteine residues. rsc.org The combination of the acid-labile Trt group with other groups stable to TFA, such as acetamidomethyl (Acm), is a common and effective approach. nih.govresearchgate.net

The general strategy for forming two distinct disulfide bonds is as follows:

First Disulfide Bond: The linear peptide is synthesized with two pairs of cysteines protected by Trt and Acm groups, respectively. The peptide is cleaved from the resin with TFA, which selectively removes the Trt groups while leaving the Acm groups intact. nih.gov The first disulfide bond is then formed between the newly freed thiols, typically via oxidation. bachem.comnih.gov

Second Disulfide Bond: The Acm groups on the second pair of cysteines are then removed. This often requires specific reagents like iodine or N-chlorosuccinimide (NCS). sigmaaldrich.comnih.gov The subsequent oxidation of these thiols forms the second disulfide bond, completing the synthesis of the correctly folded peptide. nih.gov

This orthogonal approach has been successfully applied to the synthesis of complex peptides like guanylin and α-conotoxin SI. nih.govnih.gov In the synthesis of α-conotoxin SI, which has two disulfide bridges, Cys residues at positions 2 and 7 were protected with Acm, while those at positions 3 and 13 were protected with SIT and Trt groups, respectively. nih.gov Research has shown that NCS can effectively remove Acm groups without affecting the Trt group, highlighting the fine-tuning possible with these chemoselective strategies. nih.gov

Protecting GroupCleavage ConditionOrthogonal Partner ExampleNotes
Trityl (Trt)TFA (acid-labile)Acm, SITMost common group for Fmoc-SPPS; removed during final cleavage. bachem.comnih.gov
Acetamidomethyl (Acm)Iodine, NCS, Mercuric AcetateTrt, MmtStable to TFA, allowing for sequential disulfide formation. bachem.comnih.govnih.gov
4-Methoxytrityl (Mmt)Dilute TFA (2%)Acm, TrtVery acid-labile; can be removed on-resin. bachem.comsigmaaldrich.com
sec-isoamyl mercaptan (SIT)Reducing agents (e.g., DTT)Acm, TrtA disulfide-based group that can direct chemoselective disulfide formation via thiol-disulfide interchange. nih.govresearchgate.net

Thiol-Ene Chemistry Applications with Cysteine Derivatives (including Trityl protected forms)

Thiol-ene chemistry has emerged as a highly efficient "click" reaction for forming robust thioether linkages. nih.govmdpi.com This radical-mediated reaction is characterized by high selectivity, minimal side products, and compatibility with a wide range of functional groups, making it valuable in peptide science. nih.gov

Alkene ReactantYield (%) with Fmoc-Cys(Trt)-OH derivative
1-octene35-91%
2-methyl-1-hexene35-91%
trans-2-octene35-91%
Dansyl derivative35-91%
Biotin marker35-91%

Yields reported for a range of alkenes reacting with an Fmoc-Cys(Trt)-OH derivative. nih.gov

Beyond simple alkylation, thiol-ene chemistry is a powerful tool for peptide macrocyclization. nih.govmdpi.com By incorporating both a cysteine residue and an alkene-containing amino acid (e.g., a lysine (B10760008) modified with an allyloxycarbonyl group) into a linear peptide sequence, an intramolecular thiol-ene reaction can be initiated to form a cyclic peptide. nih.gov This on-resin cyclization method provides an efficient route to structurally constrained peptides with potential therapeutic applications. nih.gov

Reactions in Multicomponent Synthesis (e.g., Ugi reactions)

Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. Cysteine derivatives protected with the trityl group serve as valuable precursors in this area.

Specifically, Cys(Trt)-OH can be converted into a chiral cysteine isocyanide, which is a key component for Ugi-type MCRs. nih.govacs.org The synthesis of this isocyanide from Cys(Trt)-OH involves a multi-step process. nih.gov

StepReactionYield
1Esterification of Cys(Trt)-OH with thionyl chloride in methanol.Quantitative
2Formylation of the resulting ester with methylformate.95%
3Dehydration of the formyl-protected intermediate using triphosgene (B27547) to yield the final isocyanide.Not specified in abstract

Synthetic route to cysteine isocyanide from Cys(Trt)-OH. nih.gov

This novel isocyanide derived from Cys(Trt)-OH is then utilized in Ugi MCRs to synthesize complex peptido-mimetic structures, demonstrating the versatility of Ac-Cys(Trt)-OH and its derivatives as building blocks that extend beyond traditional peptide synthesis into the realm of diversity-oriented synthesis. nih.govacs.org

Applications of Ac Cys Trt Oh in Advanced Biomolecular Synthesis

Synthesis of Complex Peptides and Proteins

The synthesis of large and structurally complex peptides and proteins is a significant challenge in chemical biology. Ac-Cys(Trt)-OH serves as a crucial building block in strategies designed to assemble these elaborate molecules. The trityl protecting group is labile to trifluoroacetic acid (TFA), which is a standard reagent used in the final cleavage step of solid-phase peptide synthesis (SPPS), thus allowing for the generation of a free sulfhydryl group at the desired position upon completion of the synthesis. sigmaaldrich.com

Peptide Ligations (e.g., Native Chemical Ligation)

Native Chemical Ligation (NCL) is a cornerstone technology for the total chemical synthesis of proteins. nih.gov This powerful technique involves the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. nih.govrsc.org The reaction proceeds through a chemoselective transthioesterification followed by a spontaneous S-to-N acyl transfer, resulting in the formation of a native peptide bond at the ligation site. nih.govethz.ch

While this compound itself is N-terminally blocked by the acetyl group and thus not directly used as the N-terminal cysteine component in a standard NCL reaction, the principles of cysteine protection it embodies are central to the strategy. The use of a trityl group to protect the cysteine thiol is a common strategy in the synthesis of peptide fragments destined for NCL. acs.org For instance, a peptide fragment can be synthesized with an N-terminal Fmoc-Cys(Trt)-OH. After the synthesis of the peptide chain, the N-terminal Fmoc group is removed, leaving the free amine of the cysteine ready for ligation, while the trityl group continues to protect the thiol side chain until its desired deprotection. This strategy is essential for the successful assembly of large proteins from smaller, chemically synthesized peptide fragments.

Conformationally Constrained Peptides Synthesis

Conformationally constrained peptides are designed to mimic or stabilize specific secondary structures, such as α-helices or β-turns, which are often crucial for biological activity. ucl.ac.uk Cyclization is a common strategy to introduce conformational constraints. This compound can be incorporated into a linear peptide sequence, and after synthesis and deprotection of the trityl group, the resulting free thiol can be used as a handle for various cyclization strategies.

One such approach involves thioalkylation, where the cysteine thiol reacts with an electrophilic group elsewhere in the peptide to form a thioether bridge. nih.gov For example, a peptide can be synthesized with an N-terminal bromoacetyl group and a C-terminal cysteine introduced using this compound. After synthesis and deprotection, intramolecular cyclization can be induced. researchgate.net This method has been successfully applied to the synthesis of cyclic RGD peptides, which are known ligands for integrin receptors. nih.gov

This compound has been used in the synthesis of linear peptide precursors for conformationally constrained inhibitors of Src tyrosine kinase. nih.gov In this work, Fmoc-Cys(Trt)-OH was utilized in the solid-phase synthesis of peptide analogs, which were subsequently modified to create cyclic structures. nih.gov

Multi-Disulfide Bridged Peptides Synthesis

Many biologically active peptides, such as toxins and hormones, contain multiple disulfide bonds that are critical for their three-dimensional structure and function. The regioselective formation of these disulfide bridges is a significant synthetic challenge. This requires a set of orthogonal cysteine-protecting groups that can be removed under different conditions.

The trityl group of this compound is acid-labile and can be removed with TFA. sigmaaldrich.combachem.com This property allows it to be used in combination with other protecting groups that are stable to acid but can be removed by other means. For example, the acetamidomethyl (Acm) group is stable to TFA but can be removed by treatment with iodine or silver ions. bachem.comsigmaaldrich.com This orthogonality is key to directing disulfide bond formation.

A common strategy involves synthesizing a peptide with cysteines protected by different groups, for example, Trt and Acm. The Acm groups can be selectively removed and the first disulfide bond formed. Subsequently, the Trt groups can be cleaved, and the second disulfide bond formed. mdpi.com Research has shown that N-chlorosuccinimide (NCS) can selectively remove the Acm group in the presence of the Trt group, further expanding the toolbox for the synthesis of multi-disulfide bridged peptides like α-conotoxin SI. mdpi.com

Table 1: Orthogonal Cysteine Protecting Groups Used with Trityl
Protecting GroupAbbreviationCleavage ConditionOrthogonal to Trityl
AcetamidomethylAcmIodine, Silver (I), Mercury (II), NCS bachem.comsigmaaldrich.commdpi.comYes
tert-ButyltBuHigh concentration of TFA, often with scavengers researchgate.netNo (cleaved under similar conditions)
4-MethoxytritylMmtDilute acid (e.g., 1% TFA) bachem.comYes (selectively removed)
DiphenylmethylDpmTFA/scavengers bachem.comNo (cleaved under similar conditions)

Preparation of C-Terminally Modified Peptides

The modification of the C-terminus of a peptide can significantly impact its biological properties. This compound and its Fmoc-protected counterpart, Fmoc-Cys(Trt)-OH, are instrumental in synthetic strategies that enable such modifications.

A key challenge in SPPS is the synthesis of peptide acids with a C-terminal cysteine, as this can lead to side reactions like epimerization and the formation of β-piperidinylalanine. sigmaaldrich.comcsic.es Using trityl-based resins, such as 2-chlorotrityl chloride resin, can mitigate these issues. sigmaaldrich.comrsc.org Fmoc-Cys(Trt)-OH is often the amino acid of choice for attachment to these resins. rsc.orgnih.gov

Furthermore, a side-chain anchoring strategy has been developed for the synthesis of peptides with C-terminal cysteine esters. nih.gov In this method, an Fmoc-protected cysteine ester is anchored to a trityl chloride resin via its free thiol group. The peptide chain is then extended using standard SPPS procedures. Subsequent acidolytic cleavage releases the C-terminally modified peptide. nih.gov This approach was successfully used to synthesize analogs of the farnesylated peptide α-factor. nih.gov

Incorporation into Bioactive Peptides (e.g., Somatostatin (B550006), Oxytocin (B344502) analogues)

This compound and more commonly its Fmoc-protected version, Fmoc-Cys(Trt)-OH, are frequently used in the synthesis of bioactive peptides where a cysteine residue is a key component of the structure.

Somatostatin Analogues: Somatostatin is a cyclic peptide hormone that contains a disulfide bridge. Synthetic analogues, such as octreotide, are of significant therapeutic importance. The synthesis of these analogues often involves the use of Fmoc-Cys(Trt)-OH. acs.orggoogle.com For example, in the synthesis of octreotide, a linear peptide precursor is assembled on a solid support using Fmoc-Cys(Trt)-OH for the cysteine residues. google.com After cleavage from the resin, the linear peptide is cyclized through the formation of a disulfide bond. In the development of a synthesis for the somatostatin analogue octreotide, epimerization of the cysteine residue was a concern when Cys(Trt) was the incoming amino acid. nih.gov

Oxytocin Analogues: Oxytocin is another cyclic peptide hormone with a critical disulfide bond. rsc.orgnih.gov The synthesis of oxytocin and its analogues routinely employs Fmoc-Cys(Trt)-OH. google.comresearchgate.net The trityl groups protect the cysteine thiols during the assembly of the linear peptide chain. After cleavage and deprotection, the disulfide bond is formed to yield the final cyclic peptide. The landmark synthesis of oxytocin by Vincent du Vigneaud, which earned him a Nobel Prize, utilized a benzyl (B1604629) protecting group for cysteine; however, modern syntheses predominantly rely on the Trt group due to milder deprotection conditions. rsc.org

Table 2: Examples of Bioactive Peptides Synthesized Using Cys(Trt) Protection
Bioactive Peptide/AnalogueKey Structural FeatureRole of Cys(Trt) DerivativeReference
Octreotide (Somatostatin Analogue)Cyclic, disulfide bridgeIncorporation of cysteine residues for subsequent cyclization. google.comnih.gov
Oxytocin AnaloguesCyclic, disulfide bridgeProtection of cysteine thiols during linear synthesis. mdpi.comnih.govgoogle.com
α-Conotoxin SITwo disulfide bridgesUsed in combination with other protecting groups for regioselective disulfide bond formation. mdpi.com
Integrin Ligands (Cyclic RGD)Cyclic, thioether bridgeProvides a free thiol for intramolecular thioalkylation. nih.gov

Strategies for Site-Specific Modification and Bioconjugation

The unique reactivity of the cysteine thiol makes it an ideal site for the site-specific modification of peptides and proteins, a process known as bioconjugation. After the synthesis of a peptide using this compound or its Fmoc analogue, the deprotection of the trityl group unmasks a free thiol group. This thiol can then be selectively targeted with a variety of reagents to attach labels, drugs, or other moieties.

For example, the free thiol can react with maleimides, haloacetamides, or vinyl sulfones to form stable covalent bonds. This allows for the precise attachment of fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains (PEGylation), or cytotoxic drugs to create antibody-drug conjugates (ADCs).

A strategy for synthesizing peptides with both a disulfide bridge and a site for bioconjugation could involve using two cysteines protected with Acm and one with Trt. mdpi.com The Acm groups can be removed and the disulfide bond formed on the resin. The peptide is then cleaved from the resin, which also removes the Trt group, revealing a free thiol that is available for conjugation. mdpi.com Similarly, the thiol group of a cysteine residue can be used for intramolecular thioalkylation to create cyclic peptides, which can then be further functionalized. nih.gov The ability to introduce a single, reactive cysteine at a specific position using a Cys(Trt) derivative is therefore a powerful tool for creating well-defined bioconjugates. rsc.org

Analytical and Characterization Techniques in Research on Ac Cys Trt Oh and Its Derivatives

Chromatographic Methods (HPLC, LC-MS) for Purity and Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for assessing the purity of Ac-Cys(Trt)-OH derivatives and analyzing the products of peptide synthesis. nih.govrsc.org These methods are routinely used to separate the target peptide from impurities, unreacted starting materials, and byproducts generated during synthesis and cleavage steps. rsc.orgcsic.es

Reverse-phase HPLC (RP-HPLC) is the most common chromatographic mode used. rsc.orgcnr.it The separation is typically achieved using a C8 or C18 stationary phase, which separates molecules based on their hydrophobicity. nih.govrsc.org A mobile phase consisting of a gradient of water and an organic solvent, usually acetonitrile (B52724) (MeCN), with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, is employed to elute the compounds. nih.govrsc.orgcnr.it Detection is commonly performed using a UV detector at wavelengths between 210 and 220 nm, where the peptide backbone absorbs light. rsc.orggoogle.com

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous assessment of purity and confirmation of molecular weight. rsc.orgrsc.org This is critical for verifying that the correct peptide has been synthesized. rsc.org For instance, after solid-phase peptide synthesis (SPPS) using Fmoc-Cys(Trt)-OH, crude peptides are routinely analyzed by LC-MS to confirm their identity and determine purity before further purification. rsc.orgnii.ac.jp

Detailed conditions for the analysis of peptides containing cysteine derivatives are often specified in research. For example, analytical UHPLC (Ultra-High Performance Liquid Chromatography) might be performed on a C18 column with a gradient of 5% to 95% acetonitrile in water with 0.1% TFA. rsc.org The purity is determined by integrating all signals detected by UV at 214 nm. rsc.org

Table 1: Example HPLC/LC-MS Conditions for Analysis of Cys(Trt)-Containing Peptides

Parameter Condition 1 Condition 2 Condition 3
Technique Analytical HPLC Analytical UHPLC LC-MS
Column C18 (4.6 mm internal diameter) Agilent Zorbax 300SB-C18 (2.1 mm x 150 mm) Acquity BEH C8 (2.1 x 100 mm)
Mobile Phase A Water + 0.1% TFA nih.gov 5% MeCN in 95% water + 0.1% TFA rsc.org Water + 0.02% formic acid + 0.04% TFA rsc.org
Mobile Phase B Acetonitrile + 0.1% TFA nih.gov 95% MeCN in 5% water + 0.1% TFA rsc.org MeCN + 0.04% formic acid + 0.02% TFA rsc.org
Flow Rate 1.0 mL/min nih.gov 0.8 mL/min rsc.org 0.4 mL/min rsc.org
Gradient 5-55% B over 50 min nih.gov 0-100% B over 20 min rsc.org 3-95% B over 9 min rsc.org

| Detection | UV (Wavelength not specified) nih.gov | UV at 214 nm rsc.org | UV at 190-300 nm & MS rsc.org |

Spectroscopic Methods (NMR, UV) for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are vital for elucidating the chemical structure of this compound derivatives and for monitoring the progress of reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the constitution of a peptide, including the presence of protecting groups and the sequence of amino acids. thieme-connect.de Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. A 1D ¹H NMR spectrum provides initial information about the types of protons present, while a ¹³C NMR spectrum can confirm the number of unique carbon atoms in the molecule. thieme-connect.de For more complex peptides, 2D NMR techniques such as COSY, HMQC, and HMBC are employed to establish connectivity between atoms and definitively assign signals to specific nuclei within the amino acid residues. thieme-connect.de This allows for complete structural elucidation and confirmation that side-chain modifications have occurred as intended. thieme-connect.deucl.ac.uk

Ultraviolet (UV) spectroscopy serves as a practical tool for both reaction monitoring and quantification. During solid-phase peptide synthesis, the removal of the N-terminal Fmoc protecting group can be quantified by measuring the UV absorbance of the fulvene-piperidine adduct released into the deprotection solution, typically at around 301 nm. researchgate.net This allows for the calculation of resin loading and monitoring of coupling efficiency. rsc.orgresearchgate.net UV absorbance is also used to determine the concentration of purified peptides in solution. nih.gov

Monitoring of Side Reactions (e.g., Racemization, S-Alkylation)

A significant challenge in peptide synthesis involving cysteine is the potential for side reactions, which can compromise the purity and biological activity of the final product. Analytical techniques are crucial for detecting and quantifying these unwanted byproducts. rsc.org

Racemization , the conversion of the L-amino acid to its D-isomer (epimerization), is a known risk for Cys residues, particularly when they are at the C-terminus of a peptide or during coupling reactions with activating reagents like uronium or phosphonium (B103445) salts. rsc.orgnih.govresearchgate.net The trityl (Trt) protecting group can make the α-proton of cysteine more susceptible to abstraction by a base, leading to racemization. nih.govbachem.com Chiral chromatography, a specialized form of HPLC, is the primary method used to separate and quantify the desired L-peptide from its D-Cys diastereomer. nih.govresearchgate.netresearchgate.net Studies have shown that the choice of base and coupling reagent can significantly impact the extent of racemization, which can be precisely measured by HPLC analysis. nih.govbachem.com For example, in the synthesis of H-Gly-Cys-Phe-NH₂, the use of Fmoc-Cys(Trt)-OH with certain coupling conditions can lead to detectable levels of the D-Cys epimer, which is monitored by RP-HPLC. nih.gov

S-Alkylation is another potential side reaction, especially during the final cleavage step when acid-labile side-chain protecting groups are removed. nii.ac.jprsc.org During cleavage with trifluoroacetic acid (TFA), carbocations are generated from protecting groups like tert-butyl (tBu). These carbocations can be captured by the newly deprotected and highly nucleophilic thiol of the cysteine side chain, leading to the formation of S-tert-butylated Cys residues. acs.org This side reaction is readily monitored by RP-HPLC and LC-MS, where the S-tbutylated product appears as a distinct peak with an increased mass of 56 Da compared to the desired peptide. acs.org Studies have been conducted to screen different scavenger cocktails to minimize this side reaction, with HPLC being the analytical tool to quantify the effectiveness of each strategy. acs.org

Q & A

Q. How is this compound typically synthesized, and what are the critical parameters affecting yield and purity?

  • Methodological Answer : The synthesis involves protecting cysteine’s thiol group with trityl (Trt) and acetylating the amino group. Critical parameters include reaction temperature, solvent choice (e.g., DMF for solubility), and coupling reagents (e.g., HATU/DIPEA). For example, microfluidics methods have been shown to improve reproducibility and yield compared to manual synthesis for similar Trt-protected amino acids, as seen in particle size and PDI comparisons . Optimizing these parameters minimizes side reactions like disulfide formation.

Advanced Research Questions

Q. How can researchers resolve discrepancies in HRMS data for this compound derivatives, such as deviations between observed and calculated [M+H]+ values?

  • Methodological Answer : Discrepancies may arise from isotopic impurities, adduct formation, or calibration drift. For instance, a 0.0025 Da deviation in HRMS data for Ac-Cys(Trt)-Phe-Gly-Pro-OH suggests minor calibration adjustments are needed . To address this:
  • Recalibrate the instrument using certified standards.
  • Verify sample purity via HPLC to rule out contaminants.
  • Use alternative ionization methods (e.g., MALDI-TOF) for cross-validation .

Q. What strategies optimize the incorporation of this compound in solid-phase peptide synthesis (SPPS) to avoid premature deprotection or aggregation?

  • Methodological Answer : Key strategies include:
  • Coupling Conditions : Use 2% v/v DIPEA in DMF to enhance reactivity while minimizing base-induced Trt cleavage.
  • Temporary Side-Chain Protection : Pair Trt with acid-labile groups (e.g., Boc for lysine) to enable sequential deprotection .
  • Aggregation Mitigation : Incorporate chaotropic agents like HOBt or elevated temperatures (40–50°C) during coupling, as demonstrated in protocols for Boc-Cys(Trt)-OH derivatives .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : A systematic approach involves:
  • pH Stability Studies : Incubate this compound in buffers (pH 2–10) at 25°C, monitoring degradation via HPLC at 214 nm over 24 hours.
  • Thermal Stability : Use accelerated stability testing (e.g., 40°C, 75% humidity) and compare degradation kinetics using Arrhenius modeling .
  • Data Interpretation : Calculate half-life (t1/2) and identify degradation products (e.g., free cysteine via Ellman’s assay) .

Guidelines for Reproducibility and Data Reporting

  • Methodology Documentation : Follow ACS Style Guide standards, including reagent purity (e.g., >98% for this compound) and instrument calibration details .
  • Data Sharing : Deposit raw HRMS/HPLC datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Conflict Resolution : Address contradictory findings (e.g., variable yields) by reporting triplicate experiments with statistical significance (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.